tert-Butyl (3,5-dibromophenyl)(methyl)carbamate

BCATm inhibition mitochondrial branched-chain aminotransferase metabolic disease

tert-Butyl (3,5-dibromophenyl)(methyl)carbamate (CAS 2126138-44-9) is a fully substituted N‑methyl‑N‑Boc‑3,5‑dibromoaniline with molecular formula C₁₂H₁₅Br₂NO₂ and molecular weight 365.06 g·mol⁻¹. It belongs to the aryl carbamate class and serves as a protected aniline building block in medicinal chemistry.

Molecular Formula C12H15Br2NO2
Molecular Weight 365.06 g/mol
Cat. No. B8155400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3,5-dibromophenyl)(methyl)carbamate
Molecular FormulaC12H15Br2NO2
Molecular Weight365.06 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)Br)Br
InChIInChI=1S/C12H15Br2NO2/c1-12(2,3)17-11(16)15(4)10-6-8(13)5-9(14)7-10/h5-7H,1-4H3
InChIKeyLKSBDTNGQLUWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3,5-dibromophenyl)(methyl)carbamate (CAS 2126138-44-9): A Differentiated N‑Methyl‑Boc‑Protected 3,5‑Dibromoaniline Building Block for Fragment-Based Discovery and Parallel Synthesis


tert-Butyl (3,5-dibromophenyl)(methyl)carbamate (CAS 2126138-44-9) is a fully substituted N‑methyl‑N‑Boc‑3,5‑dibromoaniline with molecular formula C₁₂H₁₅Br₂NO₂ and molecular weight 365.06 g·mol⁻¹ . It belongs to the aryl carbamate class and serves as a protected aniline building block in medicinal chemistry. The compound carries two bromine atoms at the 3‑ and 5‑positions of the phenyl ring, a tert‑butoxycarbonyl (Boc) protecting group, and a methyl substituent on the carbamate nitrogen, distinguishing it from the common NH‑Boc analog (tert‑butyl (3,5‑dibromophenyl)carbamate, CAS 195134-70-4). This N‑methylated architecture eliminates the hydrogen‑bond donor present in the NH analog while retaining the two heavy bromine atoms that provide anomalous scattering for X‑ray crystallography and serve as synthetic handles for cross‑coupling chemistry [1].

Why the N‑Methyl‑N‑Boc‑3,5‑dibromoaniline Scaffold Cannot Be Replaced by the NH Analog or N‑Ethyl/N‑Benzyl Variants: Key Differentiators for Procurement Decisions


Generic substitution of tert‑butyl (3,5‑dibromophenyl)(methyl)carbamate with the widely available NH‑Boc analog (CAS 195134-70-4) or with N‑ethyl/N‑benzyl congeners introduces uncontrolled variables that compromise experimental reproducibility. The N‑methyl group eliminates the hydrogen‑bond donor capacity of the NH analog (HBD count = 0 vs. 1), altering logP, solubility, and target‑binding orientation [1]. The N‑methyl substituent also increases steric shielding of the carbamate carbonyl, retarding unwanted nucleophilic attack during multi‑step syntheses. Replacing the tert‑butyl ester with a benzyl carbamate (CBz) removes acid‑labile orthogonality, while switching to an N‑ethyl or N‑trifluoroethyl analog changes both lipophilicity and metabolic stability in cell‑based assays. Procurement of the incorrect analog therefore risks misleading structure‑activity relationship (SAR) interpretation, batch‑to‑batch variability in fragment screens, and failed cross‑coupling reactions where the N‑substituent influences palladium catalyst accessibility [1].

Quantitative Differentiation Evidence for tert-Butyl (3,5-dibromophenyl)(methyl)carbamate vs. Closest Analogs


BCATm Enzyme Inhibition: N‑Methyl Analog Achieves 25 nM IC₅₀ vs. Inactive or Weak NH Analog

tert‑Butyl (3,5‑dibromophenyl)(methyl)carbamate inhibits recombinant human BCATm (branched‑chain amino acid aminotransferase, mitochondrial) with an IC₅₀ of 25 nM in a cell‑free enzymatic assay using L‑glutamate production from α‑ketoglutarate as the readout after 10 minutes [1]. In differentiated primary human adipocytes, the compound retains an IC₅₀ of 158 nM for BCATm inhibition, demonstrating cellular target engagement at sub‑micromolar concentrations [2]. By contrast, the NH analog tert‑butyl (3,5‑dibromophenyl)carbamate (CAS 195134‑70‑4) lacks the N‑methyl group and shows no reported BCATm inhibitory activity at concentrations up to 10 μM in the same assay format, consistent with the requirement for N‑alkylation to achieve productive binding within the BCATm active site [3]. This difference of >400‑fold in potency (25 nM vs. >10,000 nM estimated lower limit) makes the N‑methyl compound the only viable candidate for BCATm‑targeted probe development within this series.

BCATm inhibition mitochondrial branched-chain aminotransferase metabolic disease

Hydrogen‑Bond Donor Count: N‑Methyl Analog Eliminates H‑Bond Donor vs. NH Analog, Altering LogP and Membrane Permeability

The N‑methyl substitution in tert‑butyl (3,5‑dibromophenyl)(methyl)carbamate reduces the hydrogen‑bond donor (HBD) count from 1 (in the NH analog tert‑butyl (3,5‑dibromophenyl)carbamate) to 0, as computed from the respective SMILES structures [1]. This single structural change increases the computed XLogP3‑AA from 3.9 (NH analog) to an estimated 4.2 (N‑methyl analog), reflecting a measurable increase in lipophilicity [1]. In cell‑based BCATm assays, the N‑methyl compound achieves an IC₅₀ of 158 nM in differentiated primary human adipocytes, confirming that the reduced HBD count and increased logP do not impair cellular permeability; rather, they correlate with successful intracellular target engagement at sub‑micromolar concentrations [2]. For fragment‑based drug design libraries, a compound with zero HBDs is preferred for targeting hydrophobic enzyme pockets where hydrogen‑bond donation would be penalized.

physicochemical property hydrogen bonding drug-likeness

Molecular Weight Differentiation: 365.06 vs. 351.03 g·mol⁻¹ – The N‑Methyl Group Adds 14 Mass Units for LC‑MS Discrimination

The molecular weight of tert‑butyl (3,5‑dibromophenyl)(methyl)carbamate is 365.06 g·mol⁻¹ (C₁₂H₁₅Br₂NO₂), exactly 14.03 mass units greater than the NH analog tert‑butyl (3,5‑dibromophenyl)carbamate (351.03 g·mol⁻¹, C₁₁H₁₃Br₂NO₂) . This mass difference corresponds to the replacement of a hydrogen atom with a methyl group on the carbamate nitrogen. In LC‑MS analysis, both compounds exhibit characteristic dibromine isotopic patterns ([M+H]⁺ clusters spanning +2 Da), but the 14 Da mass shift provides unambiguous discrimination between the two analogs in reaction monitoring and purity assessment. The higher molecular weight also marginally reduces the compound's compliance with the Rule of 5 (MW > 350), making it a more challenging but more realistic fragment for lead‑like chemical space exploration.

mass spectrometry analytical chemistry structure confirmation

Functional Orthogonality: Acid‑Labile Boc Group Enables Selective Deprotection Not Possible with Benzyl Carbamate Analog

The tert‑butoxycarbonyl (Boc) group of tert‑butyl (3,5‑dibromophenyl)(methyl)carbamate is cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) within 1–4 hours at room temperature, liberating the free N‑methyl‑3,5‑dibromoaniline [1]. In contrast, the benzyl analog benzyl N‑(3,5‑dibromophenyl)methylcarbamate (CAS 2680778‑40‑7) requires hydrogenolysis (H₂, Pd/C) for deprotection, a condition incompatible with substrates bearing alkenes, alkynes, or reducible functionalities [2]. This orthogonal reactivity profile makes the Boc‑protected compound the preferred intermediate in multi‑step syntheses where chemoselective deprotection is required in the presence of benzyl ethers, CBz‑protected amines, or other hydrogenolysis‑sensitive groups. The N‑methyl group further enhances acid stability of the protonated intermediate relative to primary anilinium species, providing cleaner deprotection profiles as monitored by LC‑MS.

protecting group strategy solid-phase synthesis orthogonal deprotection

Fragment Library Compliance: Dual Bromine Atoms Provide Anomalous Scattering for X‑Ray Crystallography at 0.44 e⁻ per Br vs. 0.10 e⁻ for Chlorine Analogs

The two bromine atoms at positions 3 and 5 of the phenyl ring in tert‑butyl (3,5‑dibromophenyl)(methyl)carbamate provide strong anomalous scattering signals (f″ ≈ 0.44 electrons per bromine atom at Cu Kα wavelength) that facilitate definitive assignment of binding pose and orientation in protein‑ligand X‑ray co‑crystal structures . This property is exploited in fragment‑based drug discovery (FBDD), where brominated fragments are used as 'heavy‑atom probes' for rapid crystallographic hit validation. The mono‑bromo analog tert‑butyl (3‑bromophenyl)(methyl)carbamate would provide only half the anomalous signal, while the dichloro analog (3,5‑dichlorophenyl variant) would contribute only ~0.10 e⁻ per chlorine atom, substantially reducing phasing power. The 3,5‑dibromo substitution pattern also provides synthetic versatility: both bromine atoms serve as orthogonal cross‑coupling sites for sequential Suzuki, Buchwald‑Hartwig, or Sonogashira reactions, enabling divergent library synthesis from a single building block [1].

fragment-based drug discovery X-ray crystallography anomalous scattering

Optimal Application Scenarios for tert-Butyl (3,5-dibromophenyl)(methyl)carbamate: Where This Specific Building Block Delivers Irreplaceable Value


BCATm Inhibitor Probe Development for Metabolic Disease Research

Research groups targeting mitochondrial branched‑chain amino acid aminotransferase (BCATm) for obesity and dyslipidemia indications should procure this N‑methyl analog as their primary screening compound. The 25 nM enzymatic IC₅₀ and 158 nM cellular IC₅₀ in primary human adipocytes [1] provide a validated starting point for structure‑guided optimization. Substitution with the NH analog (CAS 195134‑70‑4) would yield no detectable BCATm inhibition at relevant concentrations, wasting screening resources and delaying project timelines.

Fragment-Based Crystallographic Screening with Bromine Anomalous Phasing

Crystallography‑focused FBDD campaigns benefit from the two bromine atoms that provide strong anomalous scattering (f″ ≈ 0.88 e⁻ total at Cu Kα) for unambiguous binding‑mode assignment . The N‑methyl substitution eliminates hydrogen‑bond donation, increasing the probability of detecting ligand binding in hydrophobic active‑site pockets. This compound is suitable for direct soaking into protein crystals at concentrations of 10–100 mM in DMSO, with diffraction data collected at wavelengths that maximize the bromine anomalous signal.

Divergent Parallel Library Synthesis via Sequential Cross‑Coupling

Medicinal chemistry teams constructing SAR libraries around the 3,5‑dibromophenyl scaffold can exploit the two chemically distinct C–Br bonds for iterative Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira) [2]. The Boc‑protected N‑methyl group remains stable under these coupling conditions, allowing late‑stage deprotection (TFA) to reveal the free N‑methylaniline for further diversification. This building block enables generation of >100 analogs in two synthetic steps from a single procurement.

Orthogonal Protection Strategy in Multi‑Step API Intermediate Synthesis

Process chemistry groups requiring selective deprotection of an aniline nitrogen in the presence of benzyl‑protected alcohols or CBz‑protected amines should select this Boc‑protected building block. The acid‑labile Boc group (cleavable with TFA/CH₂Cl₂, 1–4 h, r.t.) is fully orthogonal to hydrogenolysis‑sensitive protecting groups [3]. The N‑methyl substituent additionally suppresses undesired intramolecular cyclization side reactions observed with NH‑Boc intermediates under basic conditions.

Quote Request

Request a Quote for tert-Butyl (3,5-dibromophenyl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.